molecular formula C7H6ClFN2S B1427533 (4-Chloro-2-fluorophenyl)thiourea CAS No. 1249453-35-7

(4-Chloro-2-fluorophenyl)thiourea

Cat. No.: B1427533
CAS No.: 1249453-35-7
M. Wt: 204.65 g/mol
InChI Key: KDVKVMLGEXQVIC-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)thiourea (Molecular Formula: C 7 H 6 ClFN 2 S) is a fluorinated and chlorinated thiourea derivative of significant interest in medicinal chemistry and pharmaceutical research. Thiourea derivatives are recognized as versatile scaffolds in drug discovery due to their diverse biological activities . This compound is of particular value in the development and screening of new antimicrobial agents. Structurally similar thiourea derivatives incorporating halogen atoms, especially chlorine and fluorine on the phenyl ring, have demonstrated a significant inhibitory effect against Gram-positive cocci, with studies showing Minimum Inhibitory Concentration (MIC) values between 2 and 32 µg/mL . The presence of halogens is considered crucial for this antimicrobial activity . Furthermore, this compound serves as a key precursor in organic synthesis and heterocyclic chemistry. The thiourea moiety is a privileged structure in organic synthesis, frequently employed as a building block for synthesizing various heterocycles such as thiazoles, triazoles, and pyrimidines, which are common cores in many pharmacologically active molecules . In cancer research, thiourea derivatives have shown promising cytotoxic profiles. Specific analogs, particularly those with electron-withdrawing substituents like chlorine and fluorine, have demonstrated potent growth inhibitory activity against human cancer cell lines, including colon carcinoma (SW480, SW620) and chronic myelogenous leukemia (K-562) . The mechanism of this cytotoxic action is often linked to the strong induction of apoptosis (programmed cell death) in cancerous cells . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKVMLGEXQVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249453-35-7
Record name (4-chloro-2-fluorophenyl)thiourea
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Synthetic Methodologies for 4 Chloro 2 Fluorophenyl Thiourea and Its Analogues

Classical Thiourea (B124793) Synthesis Routes

The foundational methods for synthesizing thioureas have been well-established for many years, providing reliable and versatile pathways to a wide array of derivatives. These classical routes are characterized by their straightforward reaction conditions and broad substrate scope.

Reaction of Arylamines with Isothiocyanates

A primary and widely utilized method for the synthesis of N-substituted thioureas is the reaction of an arylamine with an appropriate isothiocyanate. researchgate.netnih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The process is typically conducted in a suitable solvent such as dichloromethane (B109758) or tert-butanol (B103910) and generally proceeds with high yields. researchgate.net The versatility of this method lies in the commercial availability of a vast number of isothiocyanates and amines, allowing for the generation of a diverse library of thiourea derivatives. researchgate.net The reaction is generally carried out at temperatures ranging from 10 to 40°C. google.com

Another approach involves the condensation of an amine with carbon disulfide, which proceeds through a dithiocarbamate (B8719985) salt intermediate that can be desulfurized in situ to yield the isothiocyanate, which then reacts with another amine molecule to form the thiourea. nih.govijcrt.org

Synthesis via Ammonium (B1175870) Thiocyanate (B1210189) and Acyl Chlorides

An alternative classical route involves the use of ammonium thiocyanate in conjunction with an acyl chloride. mdpi.com In this two-step, one-pot synthesis, the acyl chloride first reacts with ammonium thiocyanate in a solvent like anhydrous acetone (B3395972) to form an in-situ acyl isothiocyanate. nih.govnih.gov This intermediate is then reacted with a primary amine to yield the N-acylthiourea derivative. mdpi.comnih.govnih.gov This method is particularly useful for the preparation of N-acyl and N-aroyl thioureas. The reaction of the acyl isothiocyanate with the amine is a nucleophilic addition. mdpi.com

Targeted Synthesis of (4-Chloro-2-fluorophenyl)thiourea

The specific synthesis of this compound involves the reaction of 4-chloro-2-fluoroaniline (B1294793) with a thiocyanate source. While direct synthetic procedures for this specific compound are not extensively detailed in the provided search results, the general principles of thiourea synthesis can be applied. The most direct route would be the reaction of 4-chloro-2-fluoroaniline with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis if necessary, or directly with thiophosgene, though the latter is highly toxic. rsc.org

Alternatively, the reaction of 4-chloro-2-fluoroaniline with ammonium thiocyanate in the presence of an acid can yield the desired product. ijcrt.org The molecular formula for this compound is C7H6ClFN2S. uni.lu

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of thioureas to minimize the use and generation of hazardous substances.

One notable green approach involves using water as a solvent for the synthesis of thiourea derivatives from phenoxysulfonyl chloride or substituted phenoxysulfonyl chlorides and primary amines. This method offers advantages such as the use of a non-toxic and readily available solvent, mild reaction conditions, and convenient product separation. google.com

Another green method utilizes a deep eutectic solvent (DES), specifically choline (B1196258) chloride/tin(II) chloride ([ChCl][SnCl2]2), which acts as both a catalyst and a reaction medium. rsc.orgrsc.org This system allows for the efficient synthesis of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source with moderate to excellent yields. A key advantage of this method is the recyclability of the DES for several cycles without a significant loss of activity. rsc.orgrsc.org Furthermore, the use of cyrene, a bio-based solvent, has been explored as a green alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas with nearly quantitative yields. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for preparing phenylthiourea (B91264), significantly reducing reaction times. ijcrt.org

Derivatization Strategies for Structural Modification

The functional group versatility of thioureas allows for a wide range of derivatization strategies to modify their structure and, consequently, their chemical and biological properties. researchgate.net These modifications are crucial for developing new compounds with tailored activities.

N-Acyl and N-Aroyl Thiourea Derivatives

A significant class of thiourea derivatives is the N-acyl and N-aroyl thioureas. These compounds are typically synthesized by reacting an acyl chloride or aroyl chloride with ammonium thiocyanate to generate an acyl or aroyl isothiocyanate in situ. mdpi.comnih.gov This reactive intermediate then readily undergoes a nucleophilic addition reaction with a primary or secondary amine to afford the desired N-acyl or N-aroyl thiourea. mdpi.comnih.govgoogle.com This method provides a straightforward route to a diverse range of derivatives by varying the starting acyl/aroyl chloride and the amine. nih.gov For instance, new N-acyl thiourea derivatives with heterocyclic rings have been synthesized by reacting the in-situ generated isothiocyanate with a heterocyclic amine. mdpi.com

Starting Material 1Starting Material 2ProductReference
ArylamineIsothiocyanateN-Arylthiourea researchgate.net
Acyl ChlorideAmmonium ThiocyanateN-Acyl isothiocyanate mdpi.comnih.gov
N-Acyl isothiocyanateAmineN-Acylthiourea mdpi.comnih.govnih.gov
4-chloro-2-fluoroanilineThiocyanate sourceThis compound ijcrt.orguni.lu
Phenoxysulfonyl chloridePrimary amineThiourea derivative google.com

Functionalization at Aryl Ring Positions

The modification of the phenyl group in this compound and its analogues is a key strategy for developing new derivatives with tailored properties. Functionalization can be achieved either through direct substitution on the pre-formed thiourea scaffold or, more commonly, by synthesizing the thiourea from an already functionalized aryl precursor. These approaches primarily involve electrophilic aromatic substitution reactions.

Theoretical Background: Electrophilic Aromatic Substitution (SEAr)

The reactivity and orientation of incoming substituents on the phenyl ring of this compound are dictated by the existing fluoro and chloro groups. Both fluorine and chlorine are halogens, which exhibit a dual electronic effect: they are deactivating due to their inductive electron-withdrawing nature (-I effect) but are ortho-, para-directing due to resonance electron-donation (+R effect).

In the (4-Chloro-2-fluorophenyl) moiety, the available positions for substitution are C3, C5, and C6.

Position C3: ortho to the fluorine at C2 and ortho to the chlorine at C4.

Position C5: para to the fluorine at C2 and ortho to the chlorine at C4.

Position C6: ortho to the fluorine at C2 but meta to the chlorine at C4.

Due to the directing effects, electrophilic attack is strongly favored at positions 3 and 5, where the carbocation intermediate (a σ-complex or benzenium ion) is stabilized by resonance involving both halogen substituents. researchgate.net Attack at position 6 is less likely due to being meta to the chloro group.

A practical example of this regioselectivity is seen in the nitration of the closely related compound, 2-fluoro-4-chloroacetophenone. The reaction with potassium nitrate (B79036) in concentrated sulfuric acid at low temperatures (-10 °C) yields 4-chloro-2-fluoro-5-nitroacetophenone, demonstrating that substitution occurs preferentially at the C5 position. google.com This provides strong evidence that direct nitration of this compound would similarly yield the 5-nitro derivative. Such reactions on deactivated rings often require harsh conditions, and competing reactions like sulfonation can occur in fuming sulfuric acid (oleum). rsc.org

Synthesis of Functionalized Analogues from Substituted Precursors

The most prevalent and versatile method for obtaining aryl-functionalized analogues is not the direct substitution on this compound itself, but rather the synthesis starting from a pre-functionalized aniline (B41778). This strategy allows for the introduction of a wide variety of functional groups onto the aromatic ring before the thiourea moiety is constructed.

The general pathway involves the reaction of a substituted aniline (e.g., 4-chloro-2-fluoro-5-nitroaniline) with a thiocarbonylating agent. Common methods include:

Reaction with an appropriate isothiocyanate. beilstein-journals.orgnih.gov

Treatment with carbon disulfide to form a dithiocarbamate intermediate, which then reacts with another amine. beilstein-journals.org

Condensation with acyl isothiocyanates, followed by hydrolysis to remove the acyl group.

This precursor-based approach avoids exposing the potentially reactive thiourea group to the often harsh conditions required for aromatic substitution reactions, such as nitration or halogenation. rsc.orgrsc.org For instance, the synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)thiourea would be achieved by first synthesizing 4-chloro-2-fluoro-5-nitroaniline (B1590416) and then converting the amino group to a thiourea. This route offers better control over the final product structure and yield.

The following table summarizes synthetic approaches for producing analogues of this compound with additional functional groups on the aryl ring.

Table 1: Synthetic Methodologies for Aryl-Functionalized Phenylthiourea Analogues

Starting Material (Substituted Aniline)Reagent(s)Reaction ConditionsProductResearch Finding
4-ChloroanilinePhenyl isothiocyanateBall milling, room temperature1-(4-Chlorophenyl)-3-phenylthioureaMechanochemical synthesis provides high yields (89-98%) and avoids the use of solvents. beilstein-journals.org
Substituted AcetophenonesThiourea, IodineHeating at 100 °C4-Aryl-2-aminothiazolesForms an aminothiazole precursor which can be further reacted to form a thiazolyl thiourea. nih.gov
2-Fluoro-4-chloroacetophenone1. Potassium Nitrate, H₂SO₄2. Subsequent steps to convert acetophenone (B1666503) to aniline, then to thioureaNitration at -10 °C(4-Chloro-2-fluoro-5-nitrophenyl)thiourea (Plausible)Nitration occurs selectively at the 5-position, ortho to chlorine and para to fluorine, creating the key intermediate 4-chloro-2-fluoro-5-nitroacetophenone. google.com
4-Bromo-5-fluoro-2-nitroanilineAmmonium thiocyanate or Acyl isothiocyanateReflux in solvent (e.g., Acetone)(4-Bromo-5-fluoro-2-nitrophenyl)thioureaDemonstrates the synthesis of analogues with multiple halogen and nitro substituents on the aryl ring. synhet.com

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of thiourea (B124793) derivatives.

The asymmetric unit of a related compound, N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea, contains two independent molecules. nih.gov In this derivative, the thiourea fragments and the benzene (B151609) rings are each planar. nih.gov The molecule as a whole is not planar. nih.govnih.gov For instance, in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, a dihedral angle of 14.36 (12)° is observed between the chlorophenylamine and thiourea fragments. nih.gov The bond lengths and angles are generally within normal ranges. nih.govnih.gov

The conformation of these molecules is often described as a trans-cis configuration with respect to the positions of the substituent groups relative to the thiono (C=S) group across the C-N bonds. nih.govnih.gov In the case of 1-(4-fluorophenyl)thiourea, the aromatic ring and the thiourea moiety are twisted, with a C-C-N-C torsion angle of 44.6 (2)°. nih.gov

Table 1: Selected Crystallographic Data for (4-Chloro-2-fluorophenyl)thiourea Derivatives

ParameterN-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea nih.gov1-(4-fluorophenyl)thiourea nih.gov
Molecular Formula C₁₁H₁₂ClFN₂OSC₇H₇FN₂S
Mr 274.75170.21
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 14.818 (7)9.1384 (8)
b (Å) 10.291 (5)8.4338 (7)
c (Å) 18.201 (9)10.5334 (9)
β (°) 112.599 (12)109.796 (2)
V (ų) 2562 (2)763.85 (11)
Z 84
T (K) 298120

This table is based on data from closely related structures to provide an illustrative example of the crystallographic parameters.

The crystal packing of thiourea derivatives is significantly influenced by a network of intermolecular hydrogen bonds. nih.govnih.gov In N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea, molecules are linked by N-H···S, N-H···O, and C-H···S hydrogen bonds, forming infinite chains. nih.gov Similarly, in 1-(4-chlorophenyl)-3-(3-chloropropionyl)thiourea, N-H···S and C-H···O interactions create zigzag linear chains. nih.gov For 1-(4-fluorophenyl)thiourea, intermolecular N-H···S and N-H···F hydrogen bonds link the molecules into two-dimensional sheets. nih.gov

Intramolecular hydrogen bonds, particularly N-H···O interactions, are also a common feature in acylthiourea derivatives, contributing to the stability of the molecular conformation. nih.govnih.gov Additionally, C-H···π interactions have been observed, further stabilizing the crystal structure. nih.gov The sulfur atom in the thiourea group often acts as a proton acceptor, sometimes in bifurcated hydrogen bonds with NH groups of adjacent molecules. scispace.com

The conformation of this compound and its derivatives is characterized by the relative orientation of the phenyl ring and the thiourea group. As mentioned, a trans-cis configuration across the C-N bonds is commonly observed. nih.govnih.gov This arrangement is stabilized by intramolecular hydrogen bonding. nih.gov

Thiourea and its derivatives can exist in tautomeric forms due to the migration of a proton. researchgate.net While the thione form (C=S) is generally predominant, the thiol tautomer (C-S-H) can be influential in certain chemical processes. researchgate.net The relative stability of tautomers can be affected by the surrounding environment, such as the crystalline state versus in solution. rsc.org The thione form is typically favored, but the potential for tautomerism is a key aspect of thiourea chemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.

The ¹H NMR spectrum of thiourea derivatives provides characteristic signals for the protons in the molecule. The N-H protons of the thiourea moiety typically appear as singlets in the downfield region. rsc.org The aromatic protons of the 4-chloro-2-fluorophenyl group exhibit complex splitting patterns (multiplets, doublets of doublets, etc.) due to coupling with each other and with the fluorine atom. rsc.org The chemical shifts of these aromatic protons are influenced by the electronic effects of the chloro and fluoro substituents.

Table 2: Illustrative ¹H NMR Data for a Related Thiourea Derivative

ProtonChemical Shift (δ, ppm)Multiplicity
NH 8.75s
NH 8.67s
Ar-H 7.97d
Ar-H 7.42s
Ar-H 7.39s
Ar-H 7.27-7.22m
Ar-H 7.03t
Ar-H 6.94t

This data is from a related compound and serves as an example. The exact chemical shifts for this compound may vary. Data sourced from rsc.org.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal is typically that of the thiourea carbon (C=S), which is expected to appear around 180 ppm, although this can vary. researchgate.net The carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF).

Table 3: Illustrative ¹³C NMR Data for a Related Phenylthiourea (B91264) Derivative

CarbonChemical Shift (δ, ppm)
C=S ~180 (Expected range)
Ar-C (Quaternary) 141.2
Ar-C (Quaternary) 139.4
Ar-CH 130.8
Ar-CH 130.3
Ar-CH 128.8
Ar-CH 126.3
Ar-CH 122.1
Ar-CH 118.4
Ar-CH 117.5
Ar-C (Quaternary) 94.8

This data is from a related urea (B33335) compound and serves as an example. The exact chemical shifts for this compound may vary, particularly for the C=S carbon. Data sourced from rsc.org.

Fluorine (19F) NMR for Halogenated Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum provides specific information about the electronic environment of the fluorine atom attached to the phenyl ring.

The chemical shift of the fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring, namely the chlorine atom and the thiourea group. The typical chemical shift range for aryl fluorides (Ar-F) is broad, generally falling between -80 ppm and -170 ppm relative to a standard like CFCl₃. For instance, the ¹⁹F chemical shift for monofluorobenzene is approximately -113.15 ppm. colorado.edu The presence of the electron-withdrawing chlorine atom and the thiourea group on the same ring in this compound will cause a shift in the resonance of the fluorine atom. The precise chemical shift provides a sensitive probe of the intramolecular electronic interactions. Spin-spin coupling between the fluorine nucleus and adjacent aromatic protons (³JH-F) would also be expected, resulting in a complex multiplet pattern that can further aid in structural confirmation. wikipedia.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify the functional groups and skeletal structure of a molecule. bdu.ac.in

Vibrational Assignment of Functional Groups

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its specific functional groups. The vibrational modes of the thiourea moiety and the substituted phenyl ring are of particular interest. Key assignments are based on established data for thiourea and its derivatives. researchgate.net

The N-H stretching vibrations of the primary and secondary amine groups in the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. researchgate.net The C-F and C-Cl stretching vibrations are also present, with the C-F stretch typically found in the 1100-1400 cm⁻¹ region and the C-Cl stretch at lower wavenumbers, generally between 600-800 cm⁻¹.

Table 1: General Vibrational Assignments for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3400
Aromatic C-H Stretching 3000 - 3100
C=S (Thioamide) Stretching ~1450 - 1585
C-N Stretching ~1400 - 1500
C-F Stretching 1100 - 1400
C-Cl Stretching 600 - 800
N-C-S Bending ~490

Identification of Characteristic Thiourea Linkages

The thiourea core, -NH-C(=S)-NH-, gives rise to several characteristic vibrational bands, often referred to as thioamide bands. These are mixed vibrations and are crucial for confirming the presence of the thiourea linkage. The thioamide I band, which has a significant contribution from C=S stretching, is typically observed in the region of 1449-1585 cm⁻¹. researchgate.netresearchgate.net The thioamide II band, primarily a mix of N-H bending and C-N stretching, and the thioamide III band, with contributions from C-N and C-S stretching, also appear in the fingerprint region of the spectrum. The N-C-S bending vibration is another key diagnostic peak, often found at lower frequencies, around 493 cm⁻¹. researchgate.net The positions of these bands are sensitive to substitution on the nitrogen atoms, making them valuable for structural analysis.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound (C₇H₆ClFN₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron impact ionization typically causes the molecule to fragment in a predictable manner. libretexts.org Key fragmentation pathways for N-arylthioureas often involve cleavage of the bonds within the thiourea moiety. researchgate.net Plausible fragmentation for this compound could include:

Cleavage of the C-N bond between the phenyl ring and the thiourea group.

Loss of small neutral molecules or radicals such as HS• or NH₂•.

Fragmentation of the aromatic ring, including the loss of the halogen atoms (F• or Cl•). whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Description
[C₇H₆ClFN₂S]⁺• Molecular Ion (M⁺•)
[C₇H₅ClFN₂S]⁺ Loss of a hydrogen atom (M-1)
[C₆H₄ClF]⁺ Phenyl fragment after C-N bond cleavage
[CH₄N₂S]⁺• Thiourea fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The spectrum of this compound is characterized by absorption bands arising from electronic transitions within its chromophores: the substituted phenyl ring and the thiourea group.

Aryl thioureas typically exhibit two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=S double bond. For phenylthiourea, a strong absorption band is observed around 240-260 nm. nih.govnist.govspectrabase.com

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. These transitions occur at longer wavelengths.

The presence of the chloro and fluoro substituents on the phenyl ring acts as an auxochromic influence, which can cause a shift in the wavelength of maximum absorption (λmax) and the intensity of the bands (a bathochromic or hypsochromic shift). researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Region (nm)
π → π* Phenyl Ring, C=S 240 - 270
n → π* C=S, N-H > 270

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of molecules, offering a balance between accuracy and computational cost.

Theoretical calculations, often using the B3LYP method with various basis sets, are employed to determine the most stable three-dimensional arrangement of atoms in the (4-Chloro-2-fluorophenyl)thiourea molecule. These studies calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. In related thiourea (B124793) derivatives, the thiourea moiety and the phenyl ring are typically not coplanar. For instance, in N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the thiourea moiety is significant, indicating a twisted conformation. nih.gov The molecule often adopts a trans-cis configuration regarding the substituents across the C-N bonds, a conformation stabilized by intramolecular hydrogen bonds. nih.gov The optimized geometry provides the foundation for all further computational analyses.

Table 1: Representative Calculated Geometric Parameters for Thiourea Derivatives Note: Data is based on analogous thiourea structures as direct data for this compound is not available.

Parameter Typical Value Reference Compound
C=S Bond Length ~1.679 Å Phenyl-thiourea derivative researchgate.net
C-N (Thiourea) Bond Length ~1.37 - 1.41 Å Phenyl-thiourea derivative researchgate.net
N-H Bond Length ~1.01 Å Phenyl-thiourea derivative researchgate.net
C-Cl Bond Length ~1.74 Å General
C-F Bond Length ~1.36 Å General
C-N-C Angle (Thiourea) ~125° 1-(4-Trifluoromethyl Phenyl) Thiourea researchgate.net
N-C-S Angle (Thiourea) ~117° - 122° 1-(4-Trifluoromethyl Phenyl) Thiourea researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. researchgate.netresearchgate.net A smaller energy gap suggests higher chemical reactivity and a greater ease of electronic transitions. researchgate.net For a related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the HOMO-LUMO energy gap was calculated to be 4.8 eV, indicating significant stability. researchgate.net The distribution of these orbitals is also informative; the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group and the phenyl ring, identifying these as the primary sites for electron donation. The LUMO is often spread across the phenyl ring, indicating its role as the electron-accepting region.

Table 2: Frontier Molecular Orbital Properties of a Related Thiourea Derivative Data for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea researchgate.net

Parameter Energy (eV)
HOMO -6.5
LUMO -1.7
Energy Gap (ΔE) 4.8

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. bohrium.comrsc.org Theoretical vibrational frequencies are calculated and then often scaled to correct for anharmonicity and other systematic errors, showing good agreement with experimental data. researchgate.netresearchgate.net For instance, in studies of similar thiourea derivatives, characteristic vibrational modes such as N-H stretching, C=S stretching, and C-N stretching are assigned based on DFT calculations. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which provides valuable assistance in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Groups in a Thiourea Analogue researchgate.net

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch 3203 3212
C=C Stretch (Aromatic) 1617 1600
N-H Bend / C-N Stretch 1529 1544
C=S Stretch 845 851

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for drug discovery and for understanding the molecular basis of a compound's biological activity.

Molecular docking studies have been performed on various fluorophenylthiourea derivatives to predict their binding affinities against a range of biological targets. These studies calculate a scoring function, often expressed in kcal/mol, to estimate the strength of the ligand-receptor interaction. For example, fluorophenylthiourea derivatives have been docked against glutathione-dependent enzymes, with calculated inhibition constants (Ki) in the micromolar range, suggesting effective binding. nih.gov In other studies, thiourea derivatives have shown promising binding energies against targets like Mycobacterium tuberculosis enoyl reductase InhA and checkpoint kinase 1, indicating their potential as inhibitors. nih.govjppres.com The N-benzoyl-N'-(4-fluorophenyl) thiourea series has been investigated for its potential to inhibit the Sirtuin1 (SIRT1) enzyme, a target in cancer therapy. unair.ac.id

Table 4: Summary of Molecular Docking Studies on Thiourea Derivatives

Compound Type Biological Target PDB Code Predicted Binding Affinity/Score
Fluorophenylthiourea derivatives Glutathione S-transferase (GST) - Ki = 7.22 - 41.24 µM nih.gov
Benzenesulfonamide-thiourea derivatives M. tuberculosis enoyl reductase (InhA) 5JFO Energy Score = -10.44 kcal/mol nih.gov
N-(phenylcarbamothioyl)-4-chlorobenzamide Checkpoint Kinase 1 (Chk1) 2YWP Plant Score = -67.19 kcal/mol jppres.com
4-Trifluoromethyl Phenyl Thiourea Breast Cancer Target - Binding Affinity = -6.0 kcal/mol researchgate.net

Docking simulations also identify the key pharmacophoric features of this compound—the essential structural elements responsible for its biological activity. A critical feature of thioureas is their ability to act as both hydrogen bond donors (via the N-H groups) and acceptors (via the sulfur atom). Docking studies consistently reveal that the thiourea core forms crucial hydrogen bonds with amino acid residues in the active site of target proteins. nih.govresearchgate.net For instance, interactions with residues like Met 98 and Ser 20 in the InhA enzyme have been noted. nih.gov The substituted phenyl ring engages in hydrophobic and van der Waals interactions, contributing to binding affinity and selectivity. The fluorine and chlorine substituents on the phenyl ring can further modulate these interactions and influence the electronic properties of the molecule, which is a key strategy in drug design. biointerfaceresearch.com Intramolecular hydrogen bonds, such as between a carbonyl oxygen and a thioamide hydrogen in related acylthioureas, also play a role in stabilizing the bioactive conformation. nih.gov

Table 5: Key Pharmacophoric Features of Thiourea Derivatives

Pharmacophoric Feature Type of Interaction Interacting Residues (Examples)
Thiourea N-H groups Hydrogen Bond Donor Met 98, Ser 20 nih.gov
Thiourea C=S group Hydrogen Bond Acceptor N-H of protein backbone
Substituted Phenyl Ring Hydrophobic/π-π Stacking Phenylalanine, Tyrosine, Leucine
Halogen Atoms (F, Cl) Halogen Bonding / Hydrophobic Various
Intramolecular H-Bonds Conformational Stabilization N-H···O=C in acylthioureas nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govanalis.com.my This approach assumes that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. By quantifying these features using numerical values known as descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug development pipeline. nih.gov For thiourea derivatives, including this compound, QSAR studies provide valuable insights into the structural requirements for their biological effects.

The development of predictive QSAR models is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods to build and validate a model. Common statistical techniques used for thiourea derivatives include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). analis.com.my To select the most relevant descriptors from a large pool, methods like stepwise regression and genetic algorithms are often employed. analis.com.my

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. analis.com.my Key statistical metrics used for this evaluation include:

R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit for the training data. nih.gov

Q² (Cross-validated R²): Determined through methods like leave-one-out (LOO) cross-validation, it measures the model's internal predictive ability. nih.govnih.gov

R²pred (Predictive R²): Calculated for an external test set of compounds not used in model development, it assesses the model's ability to predict the activity of new compounds. nih.gov

Studies on various thiourea and related heterocyclic compounds have successfully generated statistically significant QSAR models for diverse biological activities, including anticancer and antifungal effects. nih.govnih.gov For instance, a QSAR study on a series of 2-(4-fluorophenyl) imidazol-5-ones against the MCF-7 breast cancer cell line yielded a model with an R² of 0.6981 and an R²pred of 0.5357. nih.govresearchgate.net Another 3D-QSAR model for menthol-derived 1,2,4-triazole-thioether compounds as antifungal agents achieved a high correlation coefficient (r²) of 0.991 and a cross-validated coefficient (q²) of 0.514. nih.gov These examples demonstrate the utility of QSAR in developing reliable predictive tools.

Table 1: Statistical Validation of Selected QSAR Models for Thiourea-Related Compounds
Compound SeriesBiological ActivityR² (Training Set)Q² or q² (Cross-Validation)R²pred (Test Set)Reference
Sulfur-containing ThioureasAnticancer0.8301–0.96360.7628–0.9290Not Reported nih.gov
2-(4-fluorophenyl) imidazol-5-onesAnti-breast cancer (MCF-7)0.69810.54600.5357 nih.govresearchgate.net
Menthol-derived 1,2,4-triazole-thioethersAntifungal (P. piricola)0.9910.514Not Reported nih.gov

Beyond prediction, QSAR models are instrumental in elucidating the specific structural features and physicochemical properties that govern the biological potency of a compound series. The descriptors included in a validated QSAR model represent the key molecular attributes that positively or negatively influence activity. For thiourea derivatives, QSAR studies have identified several critical determinants of potency. nih.gov

Analysis of various QSAR models for sulfur-containing compounds has shown that properties such as molecular mass, polarizability, electronegativity, and the octanol-water partition coefficient (a measure of lipophilicity) are often crucial for their anticancer activity. nih.gov The presence or frequency of specific chemical bonds and fragments can also be a determining factor. For instance, the frequency of C–N bonds has been identified as an essential predictor for the anticancer activities of certain thiourea derivatives. nih.gov

The substitution pattern on the phenyl ring of phenylthiourea (B91264) analogues is a critical factor influencing their biological profile. The presence of halogen atoms like chlorine and fluorine, as in this compound, is particularly significant. Studies have indicated that a 4-chloro substituted derivative can exhibit potent cytotoxic activity. nih.gov Similarly, the inclusion of fluorine atoms, either on the phenyl ring or on other parts of the molecule, has been associated with significant biological activity in various studies on related compounds. nih.govnih.gov These findings highlight the importance of the type and position of substituents in tuning the therapeutic potential of thiourea-based compounds. Molecular docking and dynamics simulations can further complement QSAR findings by visualizing how these structural features interact with biological targets at an atomic level. nih.gov

Table 2: Key Molecular Descriptors Influencing Biological Activity of Thiourea Derivatives
Descriptor TypeSpecific Descriptor ExampleInfluence on PotencyReference
PhysicochemicalMolecular MassIdentified as an essential predictor for anticancer activity. nih.gov
PhysicochemicalPolarizabilityCorrelates with the compound's ability to interact with biological targets. nih.gov
PhysicochemicalElectronegativityPlays a key role in molecular interactions and activity. nih.gov
PhysicochemicalOctanol-water partition coefficient (logP)Affects membrane permeability and transport to the site of action. nih.gov
StructuralPresence of 4-chloro substituentAssociated with potent cytotoxic activity against cancer cell lines. nih.gov
StructuralPresence of fluorine atomsOften found in compounds with significant antifungal or antibacterial activity. nih.govnih.gov
TopologicalFrequency of C-N bondsIdentified as an essential predictor for anticancer activity. nih.gov

Investigation of Biological Activities and Structure Activity Relationships Sar

Anticancer Potential

Thiourea (B124793) derivatives are recognized for their anticancer properties, which are often attributed to their ability to interact with and inhibit various molecular targets essential for cancer cell survival and proliferation. nih.govbiointerfaceresearch.com

While specific cytotoxicity data for (4-Chloro-2-fluorophenyl)thiourea is not extensively documented in the reviewed literature, studies on structurally similar compounds provide significant insights. An isomer, 3-chloro-4-fluorophenylthiourea, when incorporated into a larger derivative, demonstrated notable cytotoxic effects. nih.gov This compound was particularly effective against the SW620 metastatic colon cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 9.4 ± 1.85 µM. nih.gov The activity of this and other related dihalogenated phenylthioureas suggests that the presence and position of chloro and fluoro substituents are key determinants of cytotoxicity. nih.gov

For instance, derivatives such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have shown even more potent activity, with IC₅₀ values as low as 1.5 µM against the same SW620 cell line. biointerfaceresearch.comnih.gov The general trend observed in these studies indicates that thioureas with electron-withdrawing groups on the phenyl ring often exhibit significant growth inhibitory profiles against various cancer cells, including colon, prostate, and leukemia cell lines. nih.gov

Interactive Table: Cytotoxicity of Related Phenylthiourea (B91264) Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-chloro-4-fluorophenylthiourea analogSW620 (Metastatic Colon Cancer)9.4 ± 1.85 nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5 ± 0.72 biointerfaceresearch.comnih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Primary Colon Cancer)9.0 ± 1.25 biointerfaceresearch.comnih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (Leukemia)6.3 ± 0.70 biointerfaceresearch.comnih.gov
1-(4-chlorophenyl)thiourea analogSW620 (Metastatic Colon Cancer)6.7 ± 1.74 nih.gov

The mechanism of anticancer action for thiourea derivatives often involves the inhibition of key enzymes in carcinogenesis. biointerfaceresearch.com While this compound has not been singled out in major enzyme inhibition studies, the class of compounds it belongs to is known to target several crucial cancer-related enzymes. nih.gov

Potential targets for thiourea-based compounds include:

Kinases: Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF protein kinase are among the kinases that can be inhibited by thiourea derivatives. biointerfaceresearch.comnih.govnih.gov Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

Sirtuins: Certain acylthiourea compounds act as inhibitors of the NAD+-dependent protein deacetylase sirtuin family, which are targets in cancer therapy. dergipark.org.tr

Other Enzymes: Thioureas have also been reported to inhibit other enzymes such as carbonic anhydrases (specifically isoforms hCA IX and XII, which are overexpressed in many cancers), topoisomerase II, and aromatase. nih.govnih.gov

Molecular docking studies on related compounds have shown that the thiourea scaffold can fit into the active sites of enzymes like VEGFR-2, forming hydrogen bonds and hydrophobic interactions that lead to inhibition. biointerfaceresearch.com

At the cellular level, the cytotoxic effects of active thiourea derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. biointerfaceresearch.comnih.gov

Studies on potent analogs, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, have demonstrated a strong pro-apoptotic activity. nih.gov In both colon cancer and leukemia cell lines, this compound was found to induce late-stage apoptosis in up to 99% and 73% of cells, respectively. nih.gov This suggests that the compound effectively triggers the cell's self-destruction mechanism.

Furthermore, some thiourea-based agents can cause cell cycle arrest. biointerfaceresearch.com For example, the related compound SHetA2, a flexible heteroarotinoid, induces G1 arrest, preventing cells from entering the DNA synthesis (S) phase and thus halting proliferation. biointerfaceresearch.com The ability of anticancer drugs to halt the cell cycle at specific checkpoints, such as G1 or G2/M, is a common mechanism to prevent the replication of damaged cells. nih.gov The antiproliferative effects of these compounds are a direct consequence of these cellular-level actions, leading to a reduction in the number of viable cancer cells. nih.gov

Antimicrobial Efficacy

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities, and the inclusion of halogen atoms like chlorine and fluorine can enhance this efficacy. nih.govnih.gov

Research into thiourea derivatives has revealed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Compounds structurally related to this compound have shown promise. For instance, a series of 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL against various standard and hospital strains, comparable to the antibiotic ciprofloxacin. nih.gov

Derivatives with 3,4-dichlorophenyl and 3-chloro-4-methylphenyl substituents were particularly effective against Gram-positive pathogens like methicillin-resistant Staphylococcus epidermidis. nih.gov The mechanism of action for these compounds was identified as the inhibition of bacterial type II topoisomerases, enzymes crucial for DNA replication. nih.gov Other studies on different thioureide structures have also confirmed activity against Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov

Interactive Table: Antibacterial Activity of Related Thiourea Derivatives

Compound ClassBacterial Strain(s)Activity (MIC)Reference
4-chloro-3-nitrophenylthiourea derivativesStandard and hospital strains0.5 - 2 µg/mL nih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus32 µg/mL nih.govnih.gov
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaEscherichia coli32 µg/mL nih.govnih.gov
2-(3-chloro-4-fluorophenylimino)-4-thiazolidinone derivativeS. aureus, B. subtilis, E. coli, P. aeruginosaSignificant activity researchgate.net

The antifungal potential of thiourea derivatives has also been explored. Studies have demonstrated that N-benzoyl-thioureides containing a 4-chlorophenoxymethyl moiety possess antifungal activity against Candida species. nih.govnih.gov The efficacy varies depending on the specific substitutions, with MIC values ranging from 32 µg/mL to 256 µg/mL against Candida albicans. nih.govnih.gov

The research indicates that the structural framework of substituted phenylthioureas is a viable scaffold for developing agents to combat fungal infections, including those caused by opportunistic pathogens like Candida. nih.govnih.govnih.gov

Antitubercular Activity

Thiourea derivatives have demonstrated notable potential as antitubercular agents. Studies on various substituted thioureas have revealed that the presence and position of halogen atoms on the phenyl ring can significantly influence their activity against Mycobacterium tuberculosis.

Research into a series of thiourea derivatives has shown that these compounds can inhibit the growth of M. tuberculosis H37Rv strain. For instance, certain thiourea derivatives incorporating a 1,3-thiazole scaffold have been tested for their in vitro tuberculostatic activity against the H37Rv strain and other 'wild' strains isolated from tuberculosis patients nih.gov. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, related halogenated thiourea derivatives have shown promising results. For example, copper (II) complexes of 4-chloro-3-nitrophenylthiourea derivatives were found to be 2-16 times more potent than some current TB drugs against multidrug-resistant M. tuberculosis nih.gov. Another study highlighted a thiourea derivative (28) which inhibited M. tuberculosis H37Rv growth in bacterial culture with a MIC₅₀ of 2.0 ± 1.1 µM nih.gov. Additionally, certain indoyl-pyrimidone derivatives, which share structural similarities, exhibited significant antitubercular activity, with MIC values as low as 6.25 µg/ml . The parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic compound, showed promising anti-TB activity against H37Rv and MDR strains of M. tuberculosis at 5.5 µg/mL and 11 µg/mL, respectively mdpi.com.

These findings underscore the potential of halogenated phenylthiourea scaffolds in the development of new antitubercular drugs. The structure-activity relationship (SAR) studies suggest that the electronic properties and steric factors of the substituents on the phenyl ring are crucial for activity.

Anti-biofilm Formation Studies

Bacterial biofilm formation is a significant challenge in treating chronic infections. Thiourea derivatives have been investigated for their ability to inhibit biofilm formation in various pathogenic bacteria.

Studies on thiourea derivatives with a 2-aminothiazole (B372263) scaffold have shown that these compounds can effectively inhibit biofilm formation, particularly in methicillin-resistant and standard strains of S. epidermidis nih.gov. The presence of a halogen atom, especially at the 3rd position of the phenyl group, was found to be important for this activity nih.gov. While direct studies on this compound are not available, the inhibitory effects of related compounds suggest a potential for this class of molecules to interfere with biofilm development. For example, certain chalcone-linked amines have demonstrated promising anti-biofilm activity, with IC₅₀ values ranging from 2.4 to 8.6 µg nih.gov.

The mechanism of anti-biofilm activity for some bacterial species is thought to involve the inhibition of signaling pathways that regulate biofilm formation, such as the c-di-GMP pathway nih.gov.

Identification of Specific Microbial Targets

Understanding the specific microbial targets of antimicrobial compounds is crucial for rational drug design. For thiourea derivatives, several potential enzymatic targets have been proposed based on in silico and in vitro studies.

Enzymes involved in the synthesis of the bacterial cell wall are attractive targets. For some thiourea derivatives, docking studies have suggested that they may act as antibacterial agents by targeting enzymes involved in peptidoglycan biosynthesis acs.org. Another identified target for certain thiourea derivatives is bacterial urease, an enzyme critical for the survival of some pathogenic bacteria like Helicobacter pylori nih.gov. The thiourea moiety can penetrate the urea (B33335) binding site and interact with the nickel atoms in the enzyme's active site nih.gov.

Enzyme Inhibitory Properties (excluding human clinical applications)

Beyond their antimicrobial activities, thiourea derivatives have been explored for their ability to inhibit various enzymes involved in metabolic processes.

Inhibition of Metabolic Enzymes (e.g., α-amylase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B))

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing hyperglycemia. A recent study investigated the inhibitory effects of fluorophenyl thiourea derivatives on these enzymes. The results highlighted that these compounds can exhibit significant inhibitory activity. For instance, a 4-fluorophenyl thiourea derivative showed high inhibition against both α-amylase and α-glucosidase nih.gov.

The following table summarizes the inhibitory activities of a closely related compound, 4-fluorophenyl thiourea, against α-amylase and α-glucosidase.

Table 1: Inhibitory Activity of 4-Fluorophenyl Thiourea on Metabolic Enzymes

Enzyme IC₅₀ (nM)
α-Amylase 53.307 nih.gov
α-Glucosidase 24.928 nih.gov

This data is for 4-fluorophenyl thiourea, a closely related analogue of this compound.

Protein tyrosine phosphatase 1B (PTP1B) is another important target, particularly in the context of metabolic diseases. While specific data for this compound is not available, other studies have shown that compounds with similar structural motifs can inhibit PTP1B nih.govnih.gov. For example, compounds isolated from Justicia spicigera showed PTP1B inhibitory activity with IC₅₀ values in the micromolar range nih.gov.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. Thiourea derivatives are known to be effective urease inhibitors. The presence of fluoro and chloro substituents on the phenyl ring has been shown to lead to predominant urease inhibitory activity core.ac.ukresearchgate.net.

While a specific IC₅₀ value for this compound is not provided in the reviewed literature, a related dipeptide conjugate of thiourea with F and Cl substituents demonstrated an IC₅₀ value of 2 µM, which was approximately 10-fold more potent than the reference standard core.ac.ukresearchgate.net. Another study on N-monoarylacetothioureas identified a compound (b19) with an exceptionally low IC₅₀ of 0.16 ± 0.05 µM against extracted urease nih.gov. These findings suggest that the this compound scaffold is promising for potent urease inhibition.

Carbonic Anhydrase Inhibition (e.g., hCA I, II, IX, XII isoforms)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases. Certain CA isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered important anticancer targets nih.govnih.gov.

While direct inhibitory data for this compound against specific CA isoforms is not available, the broader class of thiourea derivatives has been investigated as CA inhibitors. For example, a library of 4-sulfamoylphenylthioureas was synthesized and screened for inhibition of different CA isozymes nih.gov. Studies on other thiourea derivatives have shown selective inhibition of certain CA isoforms. For instance, some sulfonamide-substituted thiourea derivatives were found to be excellent selective inhibitors of hCA II, hCA IX, and hCA XII nih.gov. The inhibitory activity is highly dependent on the specific substitution pattern of the thiourea derivative. For example, some carboxylate derivatives of thiourea showed submicromolar inhibition of hCA XII while being ineffective against hCA I, II, and IX nih.gov. Other studies have reported that some chalcone (B49325) derivatives containing a thiourenyl moiety inhibit hCA I and II with IC₅₀ values in the micromolar range nih.gov.

The table below presents inhibitory data for related compounds against various carbonic anhydrase isoforms to illustrate the potential of this chemical class.

Table 2: Carbonic Anhydrase Inhibition by Related Thiourea and Sulfonamide Derivatives

Compound Type Isoform Inhibition Constant (Kᵢ or IC₅₀) Reference
Sulfonamide-substituted thiourea hCA II 0.18 ± 0.05 μM (IC₅₀) nih.gov
Sulfonamide-substituted thiourea hCA IX 0.17 ± 0.05 μM (IC₅₀) nih.gov
Sulfonamide-substituted thiourea hCA XII 0.58 ± 0.05 μM (IC₅₀) nih.gov
4'-(phenylthiourenyl)chalcone hCA I 23.06 μM (IC₅₀) nih.gov
4'-(phenylthiourenyl)chalcone hCA II 14.40 μM (IC₅₀) nih.gov

This data represents the activity of related thiourea-containing compounds, not this compound itself.

Protoporphyrinogen (B1215707) Oxidase (Protox) Inhibition

Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. researchgate.net Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive molecules cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death. researchgate.net This mechanism of action is the basis for a significant class of herbicides. researchgate.netnih.gov

Currently, there is no direct scientific evidence to suggest that this compound acts as an inhibitor of Protoporphyrinogen Oxidase. While various chemical classes are known to inhibit PPO, including diphenylethers, phenylpyrazoles, and triazolinones, specific studies on the inhibitory activity of this compound against Protox are absent from published research. researchgate.net The development of novel PPO inhibitors is an active area of research in agrochemistry, with new chemical scaffolds continually being explored for their herbicidal potential. awsjournal.orgnih.govnih.gov

Herbicidal Activity and Crop Protection

The potential of a compound as a herbicide is evaluated based on its efficacy in controlling weeds, its selectivity towards crops, and its mode of application.

Pre-emergence and Post-emergence Applications

Herbicides can be applied either pre-emergence, before the weed seedlings emerge from the soil, or post-emergence, to weeds that are already actively growing. researchgate.netmdpi.com There are no available studies on the pre-emergence or post-emergence herbicidal activity of this compound. Research on other thiourea derivatives has shown some herbicidal activity, but these are structurally distinct from the compound . researchgate.net

Selectivity and Spectrum of Activity

A key characteristic of a successful herbicide is its ability to control a broad spectrum of weed species while exhibiting high selectivity, meaning it does not harm the desired crop. Information regarding the selectivity and spectrum of activity for this compound is not documented in the scientific literature.

Molecular Similarity and Target Interaction in Plant Biochemistry

The structural characteristics of a molecule can provide insights into its potential biological targets. While molecular docking studies have been conducted on some thiourea derivatives to explore their binding to various enzymes, there are no published molecular docking studies of this compound with plant Protoporphyrinogen Oxidase. unair.ac.idbiointerfaceresearch.com Such studies would be instrumental in predicting its potential as a PPO inhibitor. The core thiourea scaffold is known to be versatile and can be modified to interact with a range of biological targets. biointerfaceresearch.com

Antioxidant Properties

Thiourea and its derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. hueuni.edu.vn

Free Radical Scavenging Assays

Free radical scavenging activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. hueuni.edu.vnnih.govresearchgate.net

While specific data for this compound is not available, studies on other phenylthiourea derivatives have demonstrated antioxidant potential. For instance, N-phenylthiourea has an IC50 value of 4.82 x 10⁻⁴ M in the DPPH assay. researchgate.net The antioxidant capacity of thiourea derivatives is influenced by the nature and position of substituents on the phenyl ring. researchgate.net Computational studies on some thiourea derivatives suggest that the hydrogen atom transfer (HAT) mechanism is the predominant pathway for their free radical scavenging activity. hueuni.edu.vnhueuni.edu.vn

Below is a table summarizing the antioxidant activity of some related thiourea compounds, illustrating the range of activities observed in this chemical class.

CompoundAssayIC50 ValueReference
N-phenylthioureaDPPH4.82 x 10⁻⁴ M researchgate.net
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM hueuni.edu.vn
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)DPPH1.3 x 10⁻³ M hueuni.edu.vn
1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU)ABTS1.1 x 10⁻³ M hueuni.edu.vn

Table 1: Antioxidant Activity of Selected Thiourea Derivatives

Reducing Potential Determination

The electrochemical properties of thiourea derivatives are often investigated to understand their redox behavior, which is crucial for applications in various chemical and biological systems. Techniques such as cyclic voltammetry are employed to study the reduction and oxidation processes of these compounds and their metal complexes. cardiff.ac.uk For instance, studies on copper(II) and nickel(II) complexes with different thiourea or thiosemicarbazone derivatives reveal quasi-reversible or irreversible redox processes. cardiff.ac.uk The cyclic voltammogram for certain Cu(II) complexes has shown a quasi-reversible process in the reductive region, while Ni(II) complexes can exhibit two irreversible peaks. cardiff.ac.uk This type of analysis provides insight into the stability of different oxidation states of the metal in the complex and the effect of the ligand on the metal center's redox potential. cardiff.ac.uk

Coordination Chemistry and Metal Complexation

Thiourea and its derivatives are recognized as versatile ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.com The ability of the thiourea moiety to coordinate with metal ions as a neutral, mono-anionic, or di-anionic ligand allows for the formation of a wide variety of stable metal complexes with different symmetries and properties. The coordination of these ligands to metal ions is a key area of study, as it often leads to compounds with novel characteristics and enhanced biological activities. nih.govresearchgate.net

Ligand Properties and Coordination Modes with Transition Metals

This compound, as a derivative of thiourea, possesses versatile coordination capabilities. Thioureas are known for their ability to act as ligands due to the presence of nucleophilic sulfur and nitrogen atoms, which can form various inter- and intramolecular hydrogen bonds, leading to diverse binding modes with metal ions. mdpi.comresearchgate.net

The coordination behavior of thiourea derivatives can vary significantly. They can coordinate in several ways:

Monodentate Coordination: Primarily through the sulfur atom, which acts as a soft donor, readily binding to soft metal ions. mdpi.com

Bidentate Chelation: Involving both the sulfur and a nitrogen atom, or in the case of acylthioureas, the sulfur and an oxygen atom from the acyl group. mdpi.comtandfonline.com In many acylthiourea complexes, the ligand exists in a deprotonated state and coordinates to the metal ion in a bidentate fashion through the oxygen and sulfur atoms. tandfonline.com This coordination often results in the formation of a stable six-membered ring structure. cardiff.ac.uk

The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. mdpi.com For example, with silver complexes, a P^S chelate coordination can be found when a phosphine (B1218219) group is present on the ligand, whereas gold complexes might show linear coordination only to the phosphorus atom. nih.govresearchgate.net

Biological Activities of Metal Complexes (e.g., enhanced antimicrobial activity)

A significant aspect of the coordination chemistry of thiourea derivatives is the often-observed enhancement of biological activity upon complexation with metal ions. The metal complexes of thiourea ligands frequently exhibit greater antimicrobial and cytotoxic properties compared to the free ligands. nih.govresearchgate.net This enhancement is attributed to the properties of the metal ion and the resulting structure of the complex. researchgate.net

Studies on various thiourea-metal complexes have demonstrated this principle:

Antimicrobial Activity: Copper(II) complexes with derivatives like 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have shown high activity against multiple strains of methicillin-resistant Staphylococci. nih.gov In general, metal complexes are often more potent bactericides and fungicides than their parent ligands. Acylthiourea complexes of nickel(II) and cobalt(III) have also been found to have significantly high antibacterial activities. tandfonline.com

Anticancer Activity: The coordination of metals like gold(I) and silver(I) to thiourea ligands bearing a phosphine group has been shown to trigger excellent cytotoxic values against various cancer cell lines, whereas the ligands alone show no relevant cytotoxicity. nih.govresearchgate.net The resulting metal complexes are considered promising leads for the development of novel anticancer agents. nih.govresearchgate.net The biological activity is also influenced by other ligands attached to the metal center. nih.govresearchgate.net

The table below summarizes findings on the biological activities of thiourea metal complexes from various studies.

Compound/Complex TypeBiological ActivityKey FindingsReference
Copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives Antimicrobial, CytotoxicThe complex with 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was highly active against methicillin-resistant Staphylococci (MIC = 2 µg/mL). nih.gov
Gold(I) and Silver(I) complexes with phosphine-thiourea ligands Anticancer (Cytotoxic)Coordination of the metal triggered excellent cytotoxic values against HeLa, A549, and Jurkat cancer cell lines, while the free ligands were not active. nih.govresearchgate.net
Nickel(II) and Cobalt(III) complexes with acylthioureas AntibacterialThe metal complexes exhibited significantly higher antibacterial activity compared to their antifungal or cytotoxic activities. tandfonline.com
General Thiourea-Metal Complexes AntimicrobialMetal complexes generally act as more powerful bactericides and fungicides than the parent ligands.

This table is generated based on data from the referenced research articles.

Potential Applications and Future Research Directions for 4 Chloro 2 Fluorophenyl Thiourea

The scaffold of (4-Chloro-2-fluorophenyl)thiourea, characterized by its unique combination of a halogenated phenyl ring and a reactive thiourea (B124793) moiety, presents a fertile ground for chemical exploration and application development. chemimpex.com This compound and its derivatives are subjects of growing interest in medicinal chemistry, materials science, and agrochemistry. chemimpex.com Future research is progressively branching into several key areas, aiming to harness and optimize the potential of this versatile chemical structure.

Q & A

Q. How do structural modifications alter pharmacokinetic properties?

  • Answer : Introduce substituents at the thiourea N-atoms (e.g., alkylation) to modulate logP values (measured via shake-flask method). Assess metabolic stability using liver microsome assays and correlate with in silico ADMET predictions (SwissADME). Fluorine’s electronegativity enhances blood-brain barrier penetration, which can be quantified via PAMPA assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.